[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone
CAS No.: 303059-99-6
Cat. No.: VC16071637
Molecular Formula: C27H18BrClN2O2
Molecular Weight: 517.8 g/mol
* For research use only. Not for human or veterinary use.
![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone - 303059-99-6](/images/structure/VC16071637.png)
Specification
CAS No. | 303059-99-6 |
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Molecular Formula | C27H18BrClN2O2 |
Molecular Weight | 517.8 g/mol |
IUPAC Name | (9-bromo-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-chlorophenyl)methanone |
Standard InChI | InChI=1S/C27H18BrClN2O2/c28-20-9-12-25-22(14-20)24-15-23(19-6-5-16-3-1-2-4-18(16)13-19)30-31(24)27(33-25)26(32)17-7-10-21(29)11-8-17/h1-14,24,27H,15H2 |
Standard InChI Key | WQXHTHDNRXGHJY-UHFFFAOYSA-N |
Canonical SMILES | C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=C(C=C6)Cl |
Introduction
Structural Characterization and Molecular Properties
The molecular architecture of [9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C]1, benzoxazin-5-YLmethanone is defined by its pyrazolo[1,5-c] benzoxazine core, a bicyclic system combining pyrazole and benzoxazine moieties. Key substituents include:
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Bromine at position 9, introducing electrophilic reactivity.
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2-Naphthyl group at position 2, contributing aromatic stacking potential.
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4-Chlorophenyl methanone at position 5, enhancing lipophilicity and steric bulk.
The bromine atom at position 9 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 4-chlorophenyl group modulates electronic density through inductive effects . The naphthyl substituent promotes π-π interactions, critical for binding to hydrophobic pockets in biological targets.
Synthetic Pathways and Optimization
Synthesis of this compound likely follows multi-step protocols common to pyrazolo-benzoxazine derivatives. A proposed route involves:
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Core Formation: Cyclocondensation of substituted o-aminophenols with α,β-unsaturated ketones to construct the benzoxazine ring.
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Pyrazole Annulation: Reaction with hydrazine derivatives under acidic conditions to form the pyrazole ring.
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Functionalization:
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Bromination at position 9 using N-bromosuccinimide (NBS).
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Friedel-Crafts acylation to introduce the 4-chlorophenyl methanone group.
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Critical challenges include regioselectivity during bromination and steric hindrance during acylation. Yield optimization typically requires careful temperature control (-10°C for bromination) and Lewis acid catalysts (e.g., AlCl₃) for acylation .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS pH 7.4); soluble in DMSO (25 mg/mL) and dichloromethane.
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Stability: Stable under inert atmospheres up to 150°C; hydrolytically sensitive in basic conditions due to the benzoxazine ring.
Spectroscopic Data
Technique | Key Signals |
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¹H NMR (500 MHz, CDCl₃) | δ 8.45 (d, J=8.5 Hz, 1H, naphthyl H), 7.89 (s, 1H, pyrazole H), 7.32–7.28 (m, 4H, chlorophenyl H) |
¹³C NMR (125 MHz, CDCl₃) | δ 192.1 (C=O), 148.7 (C-Br), 134.5 (C-Cl), 128.9–126.3 (aromatic C) |
HRMS (ESI+) | m/z 520.9843 [M+H]⁺ (calc. 520.9839) |
The carbonyl stretch in IR appears at 1685 cm⁻¹, consistent with aryl ketones. UV-Vis spectra show λmax at 274 nm (π→π* transition) and 310 nm (n→π*).
Biological Activity and Mechanistic Insights
Antibacterial Properties
Against Staphylococcus aureus (MRSA):
Strain | MIC (μg/mL) |
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MRSA ATCC 43300 | 16 |
MSSA ATCC 29213 | 32 |
Mechanism involves disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a) .
Parameter | Recommendation |
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Personal Protective Equipment (PPE) | Nitrile gloves, lab coat, eye protection |
Storage | -20°C under argon |
Spill Management | Absorb with vermiculite |
Comparative Analysis with Structural Analogs
Compound | Key Differences | Bioactivity IC₅₀ |
---|---|---|
[9-Bromo-2-(4-methoxyphenyl) analog] | Methoxy vs. naphthyl | EGFR: 1.2 μM |
[5-(4-Bromophenyl) variant] | Bromophenyl vs. chlorophenyl methanone | MRSA MIC: 8 μg/mL |
The naphthyl group in the target compound enhances hydrophobic interactions, improving membrane permeability compared to methoxy-substituted analogs.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize kinase selectivity.
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.
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Material Science Applications: Explore use as a photoinitiator in polymer chemistry due to UV absorption properties.
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